4-(Pentafluoroethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(Pentafluoroethyl)-1,3-thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a pentafluoroethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the pentafluoroethyl group into a thiazole ring. One common method is the reaction of a thiazole precursor with a pentafluoroethylating agent under specific conditions. For example, the reaction of 2-aminothiazole with pentafluoroethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluoroethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives.
Scientific Research Applications
4-(Pentafluoroethyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: It can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pentafluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1,3-thiazol-2-amine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
4-(Pentafluoroethyl)-1,3-oxazol-2-amine: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(Pentafluoroethyl)-1,3-thiazol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
4-(Pentafluoroethyl)-1,3-thiazol-2-amine is unique due to the presence of both a pentafluoroethyl group and an amine group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N2S/c6-4(7,5(8,9)10)2-1-13-3(11)12-2/h1H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFKDSYRUZVDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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